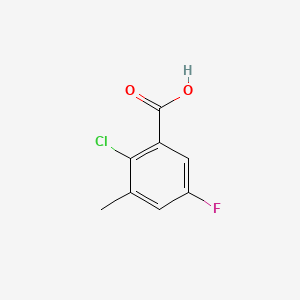

2-Chloro-5-fluoro-3-methylbenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acid Chemistry

Halogenated aromatic carboxylic acids are a cornerstone of modern organic synthesis. The presence of halogen atoms on the aromatic ring significantly influences the molecule's reactivity, acidity, and lipophilicity. These properties can be fine-tuned by the type, number, and position of the halogen substituents.

The chlorine and fluorine atoms in 2-Chloro-5-fluoro-3-methylbenzoic acid exert strong electron-withdrawing inductive effects, which increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This enhanced acidity can be advantageous in various chemical reactions. Furthermore, the specific substitution pattern on the benzene (B151609) ring directs further chemical transformations, allowing for the regioselective synthesis of more complex molecules. The interplay of the chloro, fluoro, and methyl groups creates a unique chemical entity with a reactivity profile that can be strategically exploited in multi-step synthetic sequences.

Significance in Pharmaceutical and Agrochemical Intermediate Chemistry

In the agrochemical sector, halogenated aromatic compounds are integral to the design of modern herbicides and pesticides. nbinno.comgoogle.com The specific structural motifs present in this compound can be elaborated to create active ingredients that exhibit desired biological activity and environmental persistence. The precise arrangement of substituents on the aromatic ring is often crucial for the efficacy and selectivity of these agrochemicals.

Current Research Frontiers and Unexplored Domains

While this compound has established its role as a valuable synthetic intermediate, its full potential is yet to be realized. Current research frontiers are focused on the development of more efficient and sustainable synthetic routes to this and other polyhalogenated benzoic acids. Advances in catalytic C-H activation and late-stage functionalization techniques could provide novel pathways to access this and related structures with greater atomic economy. nih.gov

Unexplored domains for this compound include its potential application in materials science, where halogenated aromatic compounds can be used to create polymers with specific thermal and electronic properties. Furthermore, a deeper investigation into the biological activity of derivatives of this compound could lead to the discovery of new lead compounds in drug discovery and agrochemical research. The systematic exploration of its reaction chemistry and the synthesis of novel derivatives remain fertile ground for future scientific inquiry.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol cymitquimica.com |

| Appearance | White to off-white crystalline powder |

| Purity | ≥97% |

Detailed Research Findings

| Research Area | Finding | Reference |

| Pharmaceutical Intermediate | A related isomer, 2-chloro-6-fluoro-3-methylbenzoic acid, is a key intermediate for stearoyl-CoA desaturase 1 (SCD1) inhibitors. | guidechem.com |

| Agrochemical Intermediate | Halogenated benzoic acids are crucial for synthesizing modern herbicides and pesticides. | nbinno.comgoogle.com |

| Synthetic Chemistry | The presence of halogens enhances the reactivity and acidity of the carboxylic acid group. | |

| Future Research | Potential for new synthetic methodologies like late-stage functionalization to create novel derivatives. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHHXAQZADVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

De Novo Synthetic Routes and Pathway Analysis

De novo synthesis offers flexibility in introducing the desired substituents at specific positions on the benzene (B151609) ring. This often involves a multi-step approach where the regiochemistry of each step is carefully controlled.

A key step in the synthesis of 2-Chloro-5-fluoro-3-methylbenzoic acid is the regioselective introduction of a chlorine atom onto a substituted benzene ring. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. pressbooks.publibretexts.org In a precursor such as 5-fluoro-3-methylbenzoic acid, the existing substituents—a fluorine atom, a methyl group, and a carboxylic acid group—will influence the position of chlorination.

The methyl group (-CH₃) is an activating group and an ortho-, para-director. pressbooks.pub The fluorine atom, a halogen, is a weakly deactivating group but is also an ortho-, para-director. pressbooks.pub The carboxylic acid group (-COOH) is a deactivating group and a meta-director. libretexts.org The combined influence of these groups dictates the most likely position for electrophilic aromatic substitution, such as chlorination.

Considering the directing effects:

The methyl group at position 3 directs to positions 2, 4, and 6.

The fluorine atom at position 5 directs to positions 2, 4, and 6.

The carboxylic acid group at position 1 directs to position 5.

The ortho-directing influence of both the methyl and fluoro groups to position 2 makes it a highly activated site for chlorination.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -COOH | 1 | Deactivating | Meta (to positions 3, 5) |

| -CH₃ | 3 | Activating | Ortho, Para (to positions 2, 4, 6) |

| -F | 5 | Weakly Deactivating | Ortho, Para (to positions 2, 4, 6) |

This table summarizes the directing effects of the substituents on a benzoic acid ring.

The formation of the this compound core can also be achieved through methylation and carboxylation reactions. A plausible starting material for such a route could be a dichlorofluorobenzene derivative. For instance, Friedel-Crafts alkylation of a suitable chlorofluorobenzene with a methylating agent like methyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could introduce the methyl group. nih.govsigmaaldrich.com

Following methylation, a carboxyl group can be introduced. One common method is the Friedel-Crafts acylation, where an acyl group is introduced, which can then be oxidized to a carboxylic acid. sigmaaldrich.com Alternatively, a formylation reaction followed by oxidation can yield the benzoic acid. Another approach is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from a halogenated precursor. google.com

A versatile and widely used multi-step synthesis for introducing a variety of substituents onto an aromatic ring involves the sequence of nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent substitution of the diazonium group. google.comnih.gov

A potential synthetic pathway for this compound could start from a readily available precursor like 3-fluoro-5-nitrotoluene. The synthesis would proceed as follows:

Nitration: A suitable toluene (B28343) derivative can be nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group (-NH₂), typically using reducing agents like tin(II) chloride or catalytic hydrogenation.

Diazotization: The resulting aniline (B41778) derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (-N₂⁺).

Sandmeyer Reaction: The diazonium salt can then be converted to a chloro group using copper(I) chloride (CuCl) in what is known as the Sandmeyer reaction. nih.govnih.gov

This sequence allows for the introduction of the chloro group at a specific position, controlled by the initial placement of the amino group. For instance, starting with 2-amino-5-fluoro-3-methylbenzoic acid, a diazotization followed by a Sandmeyer reaction with CuCl would yield the target compound. chemicalbook.comsigmaaldrich.com

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nitration | HNO₃/H₂SO₄ | Nitro-substituted aromatic |

| 2 | Reduction | SnCl₂/HCl or H₂/Pd-C | Amino-substituted aromatic |

| 3 | Diazotization | NaNO₂/HCl | Diazonium salt |

| 4 | Sandmeyer Reaction | CuCl | Chloro-substituted aromatic |

This table outlines a typical multi-step synthesis involving a Sandmeyer reaction.

Precursor-Based Synthesis and Functional Group Interconversions

This approach starts with a molecule that already has the desired carbon skeleton and substitution pattern, and then modifies one or more functional groups to arrive at the final product.

If 2-chloro-5-fluoro-3-methylbenzaldehyde (B1435636) is available, it can be readily oxidized to the corresponding carboxylic acid. google.com A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. The synthesis of the precursor aldehyde can be achieved through methods like the Vilsmeier-Haack reaction on a suitable aromatic substrate. google.com

Another common precursor-based approach is the hydrolysis of an ester derivative, such as methyl 2-chloro-5-fluoro-3-methylbenzoate. researchgate.net This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred and is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Ortho-Lithiation and Subsequent Carboxylation Techniques

Directed ortho-lithiation stands out as a powerful and regioselective strategy for the synthesis of substituted aromatic compounds. This technique is particularly effective for introducing substituents at a specific position on an aromatic ring, guided by a directing metalating group (DMG).

In the synthesis of this compound, the process would theoretically start with a precursor like 1-chloro-4-fluoro-2-methylbenzene. The chlorine and fluorine atoms can act as moderate directing groups, while the methyl group is a weak directing group. The lithiation is typically carried out using a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures to prevent side reactions. The lithium base coordinates with the directing group, facilitating the deprotonation of the adjacent ortho-position.

Once the ortho-lithiated species is formed, it is then quenched with an electrophile, in this case, carbon dioxide (in the form of dry ice), to introduce a carboxylic acid group. This carboxylation step yields the desired this compound. The reaction's success hinges on the careful control of temperature and the choice of solvent, often tetrahydrofuran (B95107) (THF), which is effective in stabilizing the organolithium intermediate.

A similar methodology has been described for the preparation of 2-chloro-5-(trifluoromethyl)benzoic acid, where p-chloro benzo trifluoride is treated with tert-butyl lithium at very low temperatures (-80 °C to -70 °C) to form the lithium salt, which is then reacted with dry ice. google.com This process highlights the utility of ortho-lithiation for synthesizing structurally analogous compounds.

Table 1: Key Parameters in Ortho-Lithiation/Carboxylation

| Parameter | Typical Conditions | Rationale |

| Starting Material | Substituted Halotoluene | Provides the basic scaffold for the final product. |

| Directing Group | Halogen, Amide, Carbamate | Directs the lithiation to the ortho position. |

| Lithium Base | n-BuLi, s-BuLi, LDA | Strong bases required for deprotonation of the aromatic ring. |

| Solvent | THF, Diethyl ether | Aprotic solvents that stabilize the organolithium intermediate. |

| Temperature | -78 °C to -40 °C | Low temperatures are crucial to prevent side reactions and degradation. |

| Electrophile | Carbon Dioxide (Dry Ice) | Source of the carboxyl group. |

Exploration of Enantioselective Synthesis Strategies for Chiral Analogs

While this compound itself is not chiral, the development of enantioselective methods is crucial for the synthesis of its chiral analogs, which may have important applications in pharmacology. Asymmetric synthesis strategies aim to produce a single enantiomer of a chiral molecule, which is often the biologically active form.

One common approach for creating chiral centers is through asymmetric catalysis. For instance, a prochiral substrate could be functionalized using a chiral catalyst to induce stereoselectivity. While direct asymmetric synthesis of a chiral analog of this compound is not widely reported, related strategies for other chiral molecules can be considered.

For example, the enantioselective synthesis of chiral fluorinated dihydroquinazolones and benzooxazinones has been achieved through asymmetric fluorocyclization reactions. escholarship.org This involves the use of chiral phase-transfer catalysts to control the stereochemical outcome of the fluorination and subsequent cyclization. escholarship.org Such a strategy could potentially be adapted to create chiral derivatives of the target molecule.

Another relevant strategy is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. This method has been used in the synthesis of chiral bicyclo[1.1.1]pentane (BCP) analogs of bioactive molecules. nih.gov

Table 2: Potential Enantioselective Strategies

| Strategy | Description | Potential Application |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Could be used in reactions involving the introduction of a chiral center to the benzoic acid scaffold. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | An auxiliary could be attached to the carboxylic acid group to guide subsequent stereoselective transformations. |

| Kinetic Resolution | A racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. | If a racemic chiral analog is synthesized, kinetic resolution could be used to isolate the desired enantiomer. |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. These principles focus on aspects such as waste reduction, the use of less hazardous substances, and energy efficiency.

In the context of synthesizing this compound and its derivatives, several green chemistry approaches can be considered. One area of focus is the use of more environmentally friendly solvents or even solvent-free conditions. For instance, a study on the synthesis of substituted benzoic acids employed a solvent-free method using TBHP/oxone and FeCl3 as a catalyst for the oxidation of benzyl (B1604629) alcohols. researchgate.net

Another key aspect of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The development of catalytic processes is central to improving atom economy. For example, the use of a selenium-containing catalyst for the oxidation of aldehydes to carboxylic acids in water represents a green protocol that allows for catalyst and solvent recycling. mdpi.com

Furthermore, replacing hazardous reagents with safer alternatives is a core principle of green chemistry. Traditional oxidation methods often use stoichiometric amounts of heavy metal oxidants like potassium permanganate or chromium trioxide, which are toxic and generate significant waste. Catalytic oxidation processes using molecular oxygen or hydrogen peroxide as the oxidant are much greener alternatives. google.com

Table 3: Green Chemistry Approaches in Benzoic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

| Prevention | Designing syntheses to minimize waste. | Catalytic oxidation instead of stoichiometric oxidation. google.com |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Addition reactions that incorporate all atoms of the reactants. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. | Replacing hazardous solvents like benzene with safer alternatives like ethanol (B145695) or water. |

| Designing Safer Chemicals | Designing chemical products to be effective while having minimal toxicity. | This is more relevant to the final product's application rather than its synthesis. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. | Solvent-free reactions or the use of water as a solvent. researchgate.netmdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption. wjpmr.com |

| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting. | While not directly applicable to this specific synthesis, it's a broader goal in chemical manufacturing. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups. | Can lead to shorter, more efficient syntheses. |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | Selenium-catalyzed oxidation of aldehydes. mdpi.com |

| Design for Degradation | Designing chemical products that break down into innocuous products after their use. | Relevant to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. | In-process analytical techniques like HPLC or GC. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions to minimize the potential for accidents. | Avoiding highly reactive or explosive intermediates. |

Elucidation of Chemical Reactivity and Mechanistic Transformations of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

Impact of Halogen and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 2-Chloro-5-fluoro-3-methylbenzoic acid is significantly influenced by the electronic and steric properties of the chloro, fluoro, and methyl substituents. These groups modify the electron density of the aromatic system and can sterically hinder the approach of reagents.

The electronic influence of a substituent on an aromatic ring is a combination of its inductive and resonance effects. The inductive effect is the transmission of charge through sigma (σ) bonds, while the resonance effect involves the delocalization of pi (π) electrons. chemistrysteps.comlibretexts.org

Methyl Substituent: Alkyl groups, such as methyl, are electron-donating. They push electron density into the aromatic ring through a positive inductive effect (+I) and hyperconjugation, which is the delocalization of sigma-bond electrons. libretexts.orglibretexts.org This increases the nucleophilicity of the ring, making it more reactive towards electrophiles.

In this compound, the two deactivating halogen groups and the activating methyl group are in competition. The net effect is a moderately deactivated aromatic ring compared to benzene itself, as the combined electron-withdrawing power of the two halogens generally outweighs the donating effect of the single methyl group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| -F | Strong electron-withdrawing (-I) | Weak electron-donating (+R) | Deactivating |

| -CH₃ | Electron-donating (+I) | Electron-donating (Hyperconjugation) | Activating |

| -COOH | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating |

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions. In this compound, the substituent at the 2-position (ortho to the carboxylic acid) is particularly significant.

The presence of the chlorine atom at the ortho position creates substantial steric strain with the adjacent carboxylic acid group. stackexchange.com This steric repulsion can force the -COOH group to twist out of the plane of the benzene ring. stackexchange.comnih.gov This conformational change, known as steric inhibition of resonance, disrupts the π-orbital overlap between the carboxylic acid's carbonyl group and the aromatic ring. stackexchange.comnih.gov While this can influence the electronic properties and reactivity of the carboxylic acid, it also sterically shields one side of the functional group. Studies on other 2,6-disubstituted benzoic acids have shown that such steric crowding can significantly hinder the ability of the carboxylic acid group to interact with enzymes or transporters. nih.gov The methyl group at the 3-position further contributes to the crowded environment around the carboxylic acid function.

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid is a key functional group that governs much of the compound's chemical behavior, including its acidity and its ability to be converted into derivatives.

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate (B1203000) anion, which is formed upon deprotonation. pearson.com Substituents on the aromatic ring play a crucial role in stabilizing or destabilizing this anion.

Electron-withdrawing groups (EWGs) , such as chlorine and fluorine, increase acidity (lower pKa) by delocalizing the negative charge on the carboxylate anion through their inductive effects, thereby stabilizing it. libretexts.orgpsu.edu

Electron-donating groups (EDGs) , like the methyl group, decrease acidity (raise pKa) by intensifying the negative charge on the carboxylate, making it less stable. libretexts.org

For this compound, the two electron-withdrawing halogens are expected to significantly increase its acidity relative to benzoic acid. Although the methyl group has an opposing, acid-weakening effect, the cumulative influence of the two halogens is generally dominant.

Furthermore, the chlorine atom at the ortho position introduces a phenomenon known as the "ortho effect." Ortho-substituted benzoic acids are often stronger acids than their meta or para isomers, regardless of the substituent's electronic nature. stackexchange.compearson.com This is attributed to a combination of factors, including steric hindrance that forces the carboxylate group into a conformation that enhances its stabilization, and potential intramolecular hydrogen bonding. stackexchange.comresearchgate.net

| Compound | pKa | Effect of Substituents |

| Benzoic Acid | 4.20 | Reference |

| 3-Methylbenzoic Acid | 4.27 | EDG (-CH₃) decreases acidity. researchgate.net |

| 3-Chlorobenzoic Acid | 3.83 | EWG (-Cl) increases acidity. researchgate.net |

| 3-Fluorobenzoic Acid | 3.87 | EWG (-F) increases acidity. researchgate.net |

| 2-Chlorobenzoic Acid | 2.94 | Ortho effect significantly increases acidity. |

| This compound | Est. < 3.5 | Expected to be a relatively strong acid due to the combined -I effects of two halogens and the ortho effect of the chlorine, partially offset by the +I effect of the methyl group. |

The carboxylic acid group of this compound can undergo various derivatization reactions. The most common among these are esterification and amidation.

Esterification: This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The steric hindrance caused by the ortho-chloro and meta-methyl groups may slow the rate of reaction compared to an unhindered benzoic acid, potentially requiring longer reaction times or more forcing conditions.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient and requires very high temperatures. A more common laboratory method involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride, SOCl₂, or oxalyl chloride) or an activated ester. This activated intermediate is then reacted with an amine to form the corresponding amide. The steric bulk around the carbonyl carbon could again influence the rate of these transformations.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Substitution reactions on the aromatic ring itself are governed by the directing effects of the existing substituents.

| Substituent | Position | Directing Effect |

| -COOH | C1 | Meta-directing (to C3, C5) |

| -Cl | C2 | Ortho, Para-directing (to C3, C4, C6) |

| -CH₃ | C3 | Ortho, Para-directing (to C2, C4, C6) |

| -F | C5 | Ortho, Para-directing (to C2, C4, C6) |

Considering the combined effects:

Position 4: Is para to the -CH₃ group (activating) and ortho to the -F group (deactivating). It is a favorable position.

Position 6: Is ortho to the -CH₃ group (activating), ortho to the -Cl group (deactivating), and para to the -F group (deactivating). This position is sterically hindered by the adjacent -COOH and -F groups.

Therefore, electrophilic substitution is most likely to occur at the C4 position , which is electronically activated by the methyl group and is the most sterically accessible of the activated positions.

Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. libretexts.org This reaction is uncommon for simple benzene derivatives and requires two main features: (1) a good leaving group (halogens are suitable) and (2) strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

This compound possesses two potential leaving groups, -Cl and -F. The ring is substituted with other electron-withdrawing groups (-COOH, and the other halogen).

Leaving Group -Cl (at C2): The para position is occupied by the electron-withdrawing -F group. The ortho position is occupied by the electron-withdrawing -COOH group. This arrangement favors NAS.

Leaving Group -F (at C5): The ortho position is occupied by the electron-withdrawing -Cl group. The para position is occupied by the electron-withdrawing -COOH group. This arrangement also favors NAS.

Between chlorine and fluorine, fluoride (B91410) is generally a better leaving group in activated NAS reactions. Therefore, nucleophilic aromatic substitution, while likely requiring forcing conditions, could potentially occur with the displacement of either the chlorine or fluorine atom.

Reductive and Oxidative Degradation Pathways

Reductive Degradation Pathways

Under anaerobic conditions, the primary degradation mechanism for halogenated aromatic compounds is reductive dehalogenation. eurochlor.org This process involves the removal of a halogen substituent and its replacement with a hydrogen atom, with the halogenated compound often serving as an electron acceptor. nih.gov For this compound, two initial reductive dehalogenation steps are conceivable, leading to the formation of monohalogenated intermediates.

One potential pathway involves the initial removal of the chlorine atom to yield 5-fluoro-3-methylbenzoic acid. A second possible initial step is the removal of the fluorine atom, which would result in 2-chloro-3-methylbenzoic acid. The relative likelihood of these initial steps depends on various factors, including the redox potential and the specific microbial consortia present. Generally, aryl bromides and chlorides are more readily reduced than fluorides. organic-chemistry.org Following the initial dehalogenation, a subsequent reductive step would remove the remaining halogen, ultimately leading to 3-methylbenzoic acid. This intermediate can then be further metabolized.

A proposed sequential reductive dehalogenation pathway is outlined below:

Table 1: Hypothesized Reductive Degradation Pathway of this compound

| Step | Starting Compound | Reaction | Product |

| 1a | This compound | Reductive dechlorination | 5-Fluoro-3-methylbenzoic acid |

| 1b | This compound | Reductive defluorination | 2-Chloro-3-methylbenzoic acid |

| 2a | 5-Fluoro-3-methylbenzoic acid | Reductive defluorination | 3-Methylbenzoic acid |

| 2b | 2-Chloro-3-methylbenzoic acid | Reductive dechlorination | 3-Methylbenzoic acid |

Oxidative Degradation Pathways

In aerobic environments, microbial degradation of aromatic compounds typically proceeds through oxidative pathways, often initiated by dioxygenase enzymes. nih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a catechol or a substituted catechol intermediate. For this compound, the initial dioxygenation could lead to the formation of a dihydroxy-cyclohexadiene derivative, which is then aromatized to a substituted catechol.

The position of hydroxylation can vary, leading to different catechol intermediates. These catechols are then subject to ring cleavage, which can occur via ortho (intradiol) or meta (extradiol) fission pathways, catalyzed by other dioxygenases. nih.gov Ring cleavage results in the formation of aliphatic intermediates that can then enter central metabolic pathways. The presence of fluorine can increase the stability of the aromatic ring, potentially making it more resistant to oxidative degradation. numberanalytics.com

A plausible oxidative degradation pathway is presented below:

Table 2: Hypothesized Oxidative Degradation Pathway of this compound

| Step | Starting Compound | Reaction | Intermediate/Product |

| 1 | This compound | Dioxygenation and Dehydrogenation | Substituted chlorofluorocatechol |

| 2 | Substituted chlorofluorocatechol | Ring Cleavage (ortho or meta) | Aliphatic intermediates |

| 3 | Aliphatic intermediates | Further metabolism | Central metabolic pathway intermediates |

It is important to note that the actual degradation pathways can be complex and may involve a combination of reductive and oxidative steps, particularly in environments with fluctuating redox conditions. The specific microbial species present and the environmental conditions will ultimately determine the fate of this compound.

Derivatization and Structural Diversity of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid Analogs

Synthesis of Positional Isomers and Related Halogenated Benzoic Acids

The synthesis of chlorinated and fluorinated benzoic acid analogs often involves multi-step processes starting from commercially available precursors. For instance, the preparation of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate for certain insecticides, can be achieved by the chlorination of 2-amino-3-methylbenzoic acid. patsnap.com A common method employs N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF) under reflux conditions. chemicalbook.com An alternative approach uses cyanuric chloride as the chlorinating agent. patsnap.com

Another related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is synthesized from 2-chloro-5-(trifluoromethyl)benzonitrile. This process highlights the use of a nitrile group as a precursor to the carboxylic acid functionality.

The table below summarizes synthetic approaches for various chlorinated and fluorinated analogs.

| Target Compound | Starting Material | Key Reagents/Conditions | Reference |

| 2-Amino-5-chloro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide (NCS), DMF, reflux | chemicalbook.com |

| 2-Amino-5-chloro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | Cyanuric chloride | patsnap.com |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 2-Chloro-5-(trifluoromethyl)benzonitrile | Literature method (Welch et al., 1969) | researchgate.net |

The introduction of bromine or iodine atoms onto the benzoic acid scaffold is achieved through various synthetic strategies, often involving electrophilic aromatic substitution or Sandmeyer-type reactions.

The synthesis of 5-bromo-2-chlorobenzoic acid can be accomplished by the direct bromination of 2-chlorobenzoic acid. One method utilizes N-bromosuccinimide (NBS) in a concentrated sulfuric acid medium, often with a catalyst like sodium sulfide (B99878) to control regioselectivity. chemicalbook.comgoogle.com Another route involves protecting the carboxylic acid group, followed by bromination and subsequent deprotection/hydrolysis. patsnap.com A different approach starts from 5-bromo-2-aminobenzoic acid derivatives, which undergo diazotization followed by a chlorination and hydrolysis sequence. epo.org

For iodinated analogs, such as 2-bromo-5-iodobenzoic acid, a common precursor is an amino-substituted benzoic acid. For example, 5-amino-2-bromobenzoic acid can be converted to the target compound through a diazotization reaction followed by treatment with an iodide source like sodium iodide or potassium iodide. google.comchemicalbook.com Similarly, 5-bromo-2-iodobenzoic acid can be synthesized from 2-amino-5-bromobenzoic acid via a Sandmeyer reaction, where the amino group is replaced by iodine after diazotization. chemicalbook.comnbinno.com

The following table outlines the synthesis of representative brominated and iodinated analogs.

| Target Compound | Starting Material | Key Reagents/Conditions | Reference |

| 5-Bromo-2-chlorobenzoic acid | 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS), H₂SO₄, Sodium sulfide | chemicalbook.comgoogle.com |

| 5-Bromo-2-chlorobenzoic acid | 2-Chlorobenzonitrile | Bromination reagent, then hydrolysis with NaOH | wipo.int |

| 2-Bromo-5-iodobenzoic acid | 5-Amino-2-bromobenzoic acid | NaNO₂, HCl, NaI | google.com |

| 5-Bromo-2-iodobenzoic acid | 2-Amino-5-bromobenzoic acid | NaNO₂, HCl, KI, H₂SO₄ | chemicalbook.com |

Introduction of Amine Functionalities and Substituted Amides

The carboxylic acid group of 2-chloro-5-fluoro-3-methylbenzoic acid is a prime site for modification, particularly for the formation of amides. This transformation is one of the most common reactions in medicinal chemistry. researchgate.net The synthesis of amides typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. researchgate.net

Common coupling reagents used for this purpose include carbodiimides (like DCC and EDC), phosphonium (B103445) salts, and uronium salts (like HATU). nih.govgrowingscience.com An alternative method involves the in-situ generation of reactive acylating intermediates. For example, titanium tetrachloride (TiCl₄) can mediate the one-pot condensation of carboxylic acids and amines. nih.gov Another approach generates phosphonium salts in situ from reagents like N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid for amidation. nih.gov The presence of electron-withdrawing groups, such as chlorine, on the benzoic acid ring can lead to higher yields in these coupling reactions. nih.gov

Introducing an amine group onto the aromatic ring itself, as seen in the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, is another key derivatization. patsnap.comchemicalbook.com This is typically achieved through electrophilic chlorination of an existing aminobenzoic acid precursor. chemicalbook.com This amino group can then be further functionalized or used as a handle for subsequent reactions.

Formation of Heterocyclic Scaffolds Incorporating the Benzoic Acid Moiety

Incorporating the substituted benzoic acid structure into a heterocyclic system is a powerful strategy for generating novel chemical entities with diverse properties.

Transforming the benzene (B151609) ring into a pyridine (B92270) ring or coupling the benzoic acid with a pyridine moiety introduces a basic nitrogen atom, which can significantly alter the molecule's physicochemical properties. The synthesis of nicotinic acid (pyridine-3-carboxylic acid) derivatives related to the title compound can be achieved through various routes. For example, 2-chloro-5-fluoro-nicotinic acid esters can be prepared from 2,6-dichloro-5-fluoro-nicotinates via selective catalytic hydrogenation to remove the chlorine atom at the 6-position, followed by hydrolysis to yield the free acid. google.compatsnap.com

General synthetic strategies for substituted pyridines often involve condensation and cyclization reactions. ijpsonline.com For instance, a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by copper(I) and a secondary amine, provides a modular synthesis of various pyridines. organic-chemistry.org While not directly starting from a benzoic acid, these methods illustrate the chemical principles that could be adapted to construct pyridine rings with substitution patterns analogous to this compound. The synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid via esterification, nucleophilic substitution with morpholine, and subsequent hydrolysis is another relevant example of derivatization. researchgate.netatlantis-press.com

The carboxylic acid functionality is an excellent starting point for the synthesis of various five-membered heterocycles like pyrazoles and oxadiazoles, as well as fused systems like benzotriazinones.

Pyrazole (B372694) derivatives can be synthesized in a one-pot reaction from arenes and carboxylic acids. This involves the formation of ketone and β-diketone intermediates, followed by heterocyclization with hydrazine (B178648). rsc.org Another approach involves converting the carboxylic acid to an ester, which then reacts with a nitrile (e.g., acetonitrile) to form an oxonitrile intermediate. This intermediate undergoes cyclization with hydrazine hydrate (B1144303) to yield the pyrazole ring. orientjchem.org

1,2,4-Oxadiazole rings are often used as bioisosteres for ester and amide groups. rjptonline.org A common synthesis involves the reaction of a carboxylic acid with an amidoxime (B1450833), often facilitated by a coupling reagent that activates the carboxyl group. nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts with an amidoxime followed by a cyclization step to form the oxadiazole ring. mdpi.com

Benzotriazinone scaffolds are typically synthesized from anthranilic acid derivatives. A standard method involves the diazotization of 2-aminobenzamide (B116534) or methyl anthranilate with sodium nitrite (B80452) in an acidic solution, which then cyclizes to form the benzotriazin-4(3H)-one core. nih.govnih.govacs.org This heterocyclic system can be further functionalized at the N3 position by reacting with various electrophiles. nih.govacs.org

The table below provides an overview of synthetic strategies for these heterocyclic systems.

| Heterocycle | General Precursors | Key Synthetic Steps | Reference |

| Pyrazole | Carboxylic acid, Arene | Formation of β-diketone, cyclization with hydrazine | rsc.org |

| 1,2,4-Oxadiazole | Carboxylic acid, Amidoxime | Carboxylic acid activation, condensation, cyclization | nih.gov |

| Benzotriazinone | Methyl anthranilate, Amino acid ester | Diazotization, addition of amino ester, cyclization | nih.govacs.org |

Benzoxazepinone and Pyrimidinone Formation

The formation of benzoxazepinone and pyrimidinone ring systems from precursors derived from this compound involves strategic cyclization reactions. While direct conversion methodologies are not extensively documented, analogous synthetic routes provide a foundational understanding of these transformations.

Benzoxazepinone Synthesis: The synthesis of 1,4-benzoxazepin-5-ones can be achieved through the cyclization of 2-aminobenzamide precursors. A plausible synthetic route would involve the initial conversion of this compound to its corresponding anthranilic acid derivative, followed by amidation and subsequent cyclization. A new series of 1,4-benzoxazepine (B8686809) derivatives has been designed and synthesized, with many compounds exhibiting nanomolar affinity for the 5-HT1A receptor. nih.gov For instance, the compound 3-chloro-4-[4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl]-1,4-benzoxazepin-5(4H)-one demonstrated significant neuroprotective activity in preclinical models. nih.gov

Pyrimidinone Synthesis: The construction of a pyrimidinone ring, specifically the quinazolin-4-one core which is isomeric to a type of pyrimidinone, often starts from N-acylanthranilic acids. Therefore, this compound could be transformed into the corresponding N-acylanthranilic acid, which can then undergo cyclocondensation with a nitrogen source, such as formamide (B127407) or an amine, to yield the desired pyrimidinone derivative. The synthesis of 4(3H)-quinazolinones has been a subject of interest due to their antibacterial properties. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Derivatives

The biological activity and physicochemical properties of derivatives of this compound are intricately linked to their molecular structure. SAR and SPR studies aim to elucidate these connections to guide the design of more potent and effective compounds.

Benzoxazepinone Derivatives: In the context of 1,4-benzoxazepine derivatives, SAR studies have revealed the importance of substituents on both the aromatic ring and the seven-membered ring for biological activity. For a series of 1,4-benzoxazepine analogs evaluated as 5-HT1A receptor agonists, the nature of the substituent at the 4-position of the benzoxazepine ring was found to be critical for receptor affinity and selectivity. nih.gov The presence of a chloro group at the 3-position, as seen in the potent neuroprotective agent Piclozotan, highlights the potential influence of halogen substitution on the benzoxazepine core. nih.gov

Pyrimidinone (Quinazolinone) Derivatives: For quinazolin-4-one derivatives, SAR studies have demonstrated that substitutions at various positions of the quinazolinone scaffold significantly impact their biological activity. nih.govnih.gov In a study of 4(3H)-quinazolinones as antibacterials, it was found that small electron-withdrawing groups such as nitro, fluoro, and chloro at the para-position of a phenyl ring attached to the quinazolinone core were favored for potent activity. nih.gov Conversely, a trifluoromethyl group at the same position was not active. nih.gov Electron-donating groups like methyl and ethyl were well-tolerated. nih.gov These findings suggest that the electronic properties of the substituents play a crucial role in the antibacterial efficacy of these compounds.

The following table summarizes the general SAR findings for related quinazolinone antibacterials:

| Ring Position | Substituent Type | Effect on Antibacterial Activity | Reference |

| Ring 1 (para) | Small electron-withdrawing (e.g., -NO2, -F, -Cl) | Favorable | nih.gov |

| Ring 1 (para) | Trifluoromethyl (-CF3) | Not active | nih.gov |

| Ring 1 (para) | Small electron-donating (e.g., -CH3, -C2H5) | Tolerated | nih.gov |

| Positions 2 and 3 | Various substitutions | Can modulate activity | researchgate.net |

| Positions 6 and 8 | Halogen atoms | Can improve activity | nih.gov |

These studies, while not directly on derivatives of this compound, provide valuable insights into how the specific chloro, fluoro, and methyl substitutions on the core phenyl ring of its benzoxazepinone and pyrimidinone analogs might influence their biological profiles. The interplay of these electronic and steric factors is key to designing future derivatives with enhanced therapeutic potential.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

Vibrational Spectroscopy for Molecular Structure and Dynamics

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of 2-Chloro-5-fluoro-3-methylbenzoic acid is expected to be dominated by vibrations associated with the carboxylic acid group, the substituted benzene (B151609) ring, and the methyl group. Theoretical calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, allow for the prediction of these vibrational frequencies.

Key expected FT-IR vibrational bands for this compound include:

O-H Stretching: A broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

C=O Stretching: A very strong and sharp absorption band, indicative of the carbonyl group of the carboxylic acid, is predicted to appear around 1700-1730 cm⁻¹. The exact position can be influenced by the electronic effects of the chloro, fluoro, and methyl substituents.

C-H Stretching: Aromatic C-H stretching vibrations are expected to produce multiple weak to medium bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl group would likely appear in the 2980-2870 cm⁻¹ range.

C=C Stretching: The aromatic ring's C=C stretching vibrations typically result in several bands of varying intensity between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

C-F and C-Cl Stretching: The C-F stretching vibration is anticipated to give a strong band in the 1250-1000 cm⁻¹ region, while the C-Cl stretching vibration is expected at a lower frequency, typically between 800-600 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 | Strong, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2980-2870 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1730-1700 | Very Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch / O-H Bend | 1440-1200 | Medium to Strong |

| C-F Stretch | 1250-1000 | Strong |

| C-Cl Stretch | 800-600 | Medium to Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While both probe vibrational transitions, the selection rules differ. Raman spectroscopy is particularly sensitive to vibrations that involve a change in molecular polarizability.

For this compound, the FT-Raman spectrum is expected to clearly show:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically a strong and sharp band around 1000 cm⁻¹, is a characteristic feature in Raman spectra. Aromatic C=C stretching bands between 1600-1550 cm⁻¹ are also expected to be prominent.

C-Cl and C-F Vibrations: The C-Cl and C-F stretching vibrations are also Raman active and would provide confirmatory evidence for the presence of these halogens.

Methyl Group Vibrations: The symmetric C-H stretching of the methyl group is often a strong feature in Raman spectra.

Carbonyl Group: The C=O stretching vibration, while very strong in the IR, is typically weaker in the Raman spectrum.

Table 2: Predicted FT-Raman Active Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2980-2870 | Strong |

| C=O Stretch (Carboxylic Acid) | 1730-1700 | Weak to Medium |

| Aromatic C=C Stretch | 1600-1550 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 800-600 | Medium |

The vibrational frequencies of this compound are intrinsically linked to its electronic properties. The substituents on the benzene ring—chlorine, fluorine, a methyl group, and a carboxylic acid group—each exert electronic effects (inductive and resonance) that alter the electron density distribution within the molecule. These changes in electron density affect bond strengths and, consequently, the frequencies at which these bonds vibrate.

For instance, the electronegative chlorine and fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which can influence the C=O bond of the carboxylic acid group, potentially leading to a slight increase in its stretching frequency compared to unsubstituted benzoic acid. Conversely, the methyl group is weakly electron-donating (+I effect), which could slightly counteract this effect. The interplay of these electronic influences determines the precise positions of the vibrational bands. Computational studies on substituted benzoic acids have shown that a good correlation exists between calculated electronic parameters (like atomic charges and bond orders) and the observed vibrational frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The chemical shift of each proton is highly dependent on its local electronic environment.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.

Aromatic Protons (-ArH): There are two chemically non-equivalent aromatic protons on the ring. Their signals are expected in the aromatic region (7.0-8.5 ppm). The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups will cause these protons to be shifted downfield. Due to the fluorine atom, these signals may exhibit splitting (coupling) with the ¹⁹F nucleus, in addition to proton-proton coupling.

Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring and are expected to appear as a singlet (as there are no adjacent protons to couple with) in the upfield region, likely around 2.3-2.6 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0-13.0 | Broad Singlet |

| Ar-H | 7.0-8.5 | Doublet / Doublet of Doublets |

| Ar-CH₃ | 2.3-2.6 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded due to the attached oxygen atoms and is expected to appear significantly downfield, typically in the range of 165-175 ppm.

Aromatic Carbons (-ArC): The six aromatic carbons will have distinct chemical shifts in the range of 110-150 ppm. The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-Cl and C-F) will be significantly affected. The C-F carbon signal will also exhibit a large coupling constant (¹JC-F), resulting in a splitting of the signal. The quaternary carbons (those bonded to the methyl, chloro, and carboxylic acid groups) will also have characteristic shifts.

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded and will appear furthest upfield, typically around 15-25 ppm.

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning each proton signal to its corresponding carbon atom and mapping out the connectivity within the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165-175 |

| Ar-C (Substituted and Unsubstituted) | 110-150 |

| Ar-CH₃ | 15-25 |

Quantitative ¹H-NMR for Reaction Monitoring and Substrate Specificity Determination

Quantitative ¹H-Nuclear Magnetic Resonance (q¹H-NMR) spectroscopy is a powerful tool for real-time reaction monitoring and for assessing the substrate specificity of enzymes. nih.govoup.com This non-destructive technique allows for the precise measurement of the concentration of reactants, intermediates, and products directly in the reaction mixture.

In the context of the synthesis of this compound, q¹H-NMR can be employed to monitor the progress of the reaction, for instance, in the oxidation of a precursor like 2-chloro-5-fluoro-3-methylbenzaldehyde (B1435636). By integrating the signals of specific protons of the reactant and the product, the conversion and yield can be calculated at different time points without the need for sample isolation.

Furthermore, q¹H-NMR is instrumental in determining the substrate specificity of enzymes that may act on this compound or its derivatives. For example, in biocatalytic processes, the rate of transformation of this compound by an enzyme, such as a dioxygenase, can be quantified and compared to that of other substituted benzoic acids. nih.gov This provides valuable information on how the electronic and steric effects of the chloro, fluoro, and methyl substituents influence the enzyme's activity and regioselectivity. oup.com

Table 1: Hypothetical q¹H-NMR Data for Monitoring the Enzymatic Hydroxylation of this compound

| Time (min) | Substrate Concentration (mM) | Product Concentration (mM) | Conversion (%) |

| 0 | 10.0 | 0.0 | 0 |

| 10 | 7.8 | 2.2 | 22 |

| 20 | 5.9 | 4.1 | 41 |

| 30 | 4.2 | 5.8 | 58 |

| 40 | 2.8 | 7.2 | 72 |

| 50 | 1.7 | 8.3 | 83 |

| 60 | 0.9 | 9.1 | 91 |

This table is a hypothetical representation of data that could be obtained from a q¹H-NMR experiment.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

The crystal structure would likely show the benzoic acid moiety forming centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups, a common feature for carboxylic acids. researchgate.net The orientation of the chloro, fluoro, and methyl substituents relative to the benzene ring and the carboxylic acid group would be precisely determined. This information is critical for understanding intermolecular interactions, such as halogen bonding and π-π stacking, which influence the crystal packing and physical properties of the compound. psu.edursc.org

Computational studies on similar ortho-substituted benzoic acids suggest that the interplay between the carboxylic group and the ortho halogen substituents significantly affects the molecular conformation. nih.gov An X-ray structure of this compound would provide experimental validation for such theoretical predictions.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 8.9 |

| β (°) | 105.2 |

| Volume (ų) | 790.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.58 |

| R-factor (%) | 4.5 |

This table presents hypothetical crystallographic data based on typical values for similar organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate determination of the elemental composition of a molecule and for elucidating its fragmentation pathways. For this compound, HRMS would provide a high-precision measurement of its molecular weight, allowing for the unambiguous confirmation of its chemical formula, C₈H₆ClFO₂. cymitquimica.com

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and carbon monoxide (CO). docbrown.info

For halogenated aromatic compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible for the molecular ion and any chlorine-containing fragments, aiding in their identification. libretexts.org The presence of fluorine, which is monoisotopic (¹⁹F), would be inferred from the mass of the fragments. Analysis of the fragmentation can reveal the relative stability of different parts of the molecule and can be used to distinguish it from its isomers.

Table 3: Hypothetical HRMS Fragmentation Data for this compound

| m/z (experimental) | m/z (calculated) | Formula | Fragment |

| 188.0013 | 188.0017 | C₈H₆³⁵ClFO₂ | [M]⁺ |

| 171.0001 | 171.0006 | C₈H₅³⁵ClFO | [M-OH]⁺ |

| 143.0056 | 143.0061 | C₇H₅³⁵ClF | [M-COOH]⁺ |

| 115.0112 | 115.0117 | C₆H₅³⁵Cl | [M-COOH-CO]⁺ |

This table is a hypothetical representation of HRMS data, illustrating plausible fragments and their accurate masses.

Computational and Theoretical Chemistry Investigations of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for analyzing molecules like 2-chloro-5-fluoro-3-methylbenzoic acid. nanobioletters.com DFT calculations are instrumental in understanding the molecule's geometry, orbital energies, and charge distribution.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. nanobioletters.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. ekb.eg The presence of the carboxylic acid group introduces the possibility of different conformers, primarily related to the orientation of the hydroxyl group. researchgate.net DFT calculations can be used to identify and compare the energies of these different conformations to determine the most stable isomer. ekb.eg The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | - | - |

| C-F | 1.35 | - | - |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | - |

| C-C (carboxyl) | 1.49 | - | - |

| C=O | 1.22 | - | - |

| C-O | 1.34 | - | - |

| O-H | 0.97 | - | - |

| C-C-Cl | - | 121 | - |

| C-C-F | - | 119 | - |

| O=C-O | - | 124 | - |

| C-O-H | - | 109 | - |

| C-C-C-O | - | - | 0 or 180 |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations. Actual values would be derived from specific computational studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. semanticscholar.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org DFT calculations can accurately predict the energies of these frontier orbitals for this compound. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This data is illustrative and represents typical values that would be calculated for a molecule of this type.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). nih.gov For this compound, the MESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating these as sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms. DFT calculations are used to generate these MESP maps. nanobioletters.com

Based on the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). semanticscholar.org A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. semanticscholar.org

Hartree-Fock (HF) and Semi-Empirical Quantum Chemical Methods

The Hartree-Fock (HF) method is another ab initio quantum chemistry approach that can be used to study this compound. karazin.ua While generally less accurate than DFT because it does not account for electron correlation in the same way, HF can still provide valuable insights into molecular structure and properties. wikipedia.org

Semi-empirical quantum chemical methods, such as AM1 and PM3, offer a faster computational alternative to DFT and HF. wikipedia.orgnih.gov These methods use parameters derived from experimental data to simplify the calculations. wikipedia.org While less accurate, they can be useful for studying large molecules or for preliminary conformational searches before employing more rigorous methods like DFT. researchgate.net

Prediction and Interpretation of Spectroscopic Data (Vibrational Frequencies, NMR Parameters)

Computational methods are highly effective in predicting and helping to interpret spectroscopic data.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. nanobioletters.com These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. nanobioletters.com

NMR Parameters: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like DFT. nanobioletters.com By predicting the ¹H and ¹³C NMR spectra, computational chemistry can assist in the structural elucidation of this compound and related compounds. nanobioletters.com

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

As of the latest available information, no peer-reviewed studies or computational databases containing calculations of the Non-Linear Optical (NLO) properties or the first-order hyperpolarizability (β) of this compound have been identified. Theoretical investigations into the NLO behavior of organic molecules typically involve quantum chemical calculations to determine properties such as dipole moment (μ), polarizability (α), and hyperpolarizability. These calculations help in assessing a molecule's potential for applications in optoelectronics and photonics. However, such specific data for this compound is not present in the public domain.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

There are currently no published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules, their conformational changes, and their interactions with surrounding molecules, such as solvents or biological receptors, over time. Such studies would provide valuable insights into the compound's behavior in different environments, but this research has not yet been reported in the scientific literature.

Biological and Pharmacological Research Applications of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid and Its Derivatives

Antimicrobial Efficacy and Mechanistic Studies

The antimicrobial potential of benzoic acid derivatives is well-documented, with substitutions on the phenyl ring playing a crucial role in modulating their activity. Halogenation, in particular, is a common strategy to enhance the efficacy of antimicrobial agents.

Research into derivatives of chlorobenzoic acids has revealed notable antibacterial properties. A study on various 2-chlorobenzoic acid derivatives showed that they possess activity against both Gram-positive and Gram-negative bacteria. nih.gov The screening indicated that Schiff's bases derived from 2-chloro benzoic acid were more potent than their ester counterparts. nih.gov

Similarly, novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and evaluated for their antimicrobial activity. One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated significant efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.gov Chalcone derivatives substituted with a chlorine atom have also shown a positive effect on their activity against microorganisms including S. aureus and E. coli. mdpi.com

| Compound/Derivative Class | Bacterial Strain | Observed Activity (MIC) | Source |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 µmol/L | nih.gov |

| Schiff's Bases of 2-Chlorobenzoic Acid | Gram-positive & Gram-negative bacteria | Potent antimicrobial agents | nih.gov |

| Chalcones with Chlorine Atom | Staphylococcus aureus, Escherichia coli | Significant growth inhibition | mdpi.com |

Derivatives of halogenated benzoic acids have also been explored for their antifungal capabilities. Studies on 2-chlorobenzoic acid derivatives demonstrated their efficacy against fungal strains such as Candida albicans and Aspergillus niger. nih.gov

More specifically, 2-chloro-5-trifluoromethoxybenzeneboronic acid, a compound with a similar substitution pattern, has been investigated for its potent antifungal effects against Geotrichum candidum, a pathogen responsible for sour rot in vegetables. nih.govresearchgate.net This compound was found to completely inhibit mycelial growth and spore germination at a concentration of 0.25 mg/mL, with a calculated EC50 value of 87.71 µg/mL. nih.gov The mechanism of action involves the disruption of mitochondrial function by decreasing the fungal respiratory rate and inhibiting key enzymes like malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov

| Compound | Fungal Strain | Observed Activity | Source |

|---|---|---|---|

| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | EC50 = 87.71 µg/mL; Complete inhibition at 0.25 mg/mL | nih.gov |

| 2-Chlorobenzoic Acid Derivatives | Candida albicans, Aspergillus niger | Evaluated as effective antifungal agents | nih.gov |

Anti-inflammatory Properties and Target Identification

Benzoic acid derivatives, particularly those derived from salicylic (B10762653) acid, are foundational to many anti-inflammatory drugs. Research on novel, structurally related compounds indicates potential for anti-inflammatory activity. For example, a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model. nih.gov In silico studies suggest this compound has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation, and its activity is hypothesized to stem from the inhibition of the COX-2 and NF-κβ signaling pathways. nih.gov

Another complex derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to reduce inflammatory responses in activated microglial cells. nih.gov It effectively inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of their regulatory genes, iNOS and COX-2. nih.gov This activity was linked to the inhibition of the MAPKs and NF-κB activation pathways. nih.gov These findings highlight the potential of multi-substituted benzoic acid derivatives to act as potent anti-inflammatory agents.

| Compound | Mechanism/Target | Observed Effect | Source |

|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | COX-2, NF-κβ signaling pathway (hypothesized) | Significant reduction of inflammatory parameters in LPS-induced rats. | nih.gov |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | MAPKs and NF-κB activation | Inhibited NO and PGE2 production; downregulated iNOS and COX-2 expression. | nih.gov |

Anticancer Research and Mechanisms of Cell Growth Inhibition

The benzoic acid scaffold is a core component of numerous compounds investigated for anticancer activity. researchgate.net Modifications to this structure, including halogenation, have led to the development of derivatives with significant cytotoxic effects against various cancer cell lines. preprints.org

For instance, a derivative named 5-((Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylideneamino)-2-chlorobenzoic acid was found to inhibit the proliferation of the MCF-7 human breast cancer cell line and induce cell cycle arrest at the G2/M phase. preprints.org Furthermore, the related compound 5-Fluoro-2-methylbenzoic acid is a key building block in the synthesis of 3-arylisoquinolinones, which have demonstrated antiproliferative activity against cancer cells by binding to microtubules, suppressing tubulin polymerization, and inducing apoptosis. ossila.com The design of novel benzoxazoles containing both fluorine and piperazine (B1678402) moieties has also yielded compounds with potential anticancer activity, with some intermediates showing selective properties against lung cancer cells. researchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism/Effect | Source |

|---|---|---|---|

| 5-((Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylideneamino)-2-chlorobenzoic acid | MCF-7 (Breast Cancer) | Inhibited proliferation; induced G2/M cell cycle arrest. | preprints.org |

| 3-Arylisoquinolinones (synthesized from 5-Fluoro-2-methylbenzoic acid) | Various cancer cells | Antiproliferative; suppresses tubulin polymerization; induces apoptosis. | ossila.com |

| 5-Fluoro-6-(aryl-piperazin-1-yl)-benzoxazoles | A-549 (Lung Carcinoma) | Cytotoxicity; some intermediates show selective activity. | researchgate.net |

Enzyme Inhibition Profiles and Kinetic Characterization

The pharmacological effects of 2-Chloro-5-fluoro-3-methylbenzoic acid derivatives are often rooted in their ability to inhibit specific enzymes. As discussed in previous sections, these compounds have been implicated in the inhibition of enzymes crucial to inflammation and fungal survival.

Anti-inflammatory Enzyme Inhibition: Derivatives of salicylic acid, which are structurally related to benzoic acids, are known to target cyclooxygenase (COX) enzymes. A newly synthesized compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher binding affinity for COX-2 than acetylsalicylic acid in computational studies, suggesting it may act as a potent and potentially more selective COX-2 inhibitor. nih.gov

Antifungal Enzyme Inhibition: The antifungal mechanism of 2-chloro-5-trifluoromethoxybenzeneboronic acid against G. candidum was directly linked to the inhibition of key metabolic enzymes. nih.gov Treatment with the compound led to a significant reduction in the activity of malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), two critical enzymes in the citric acid cycle and cellular respiration. nih.gov This inhibition disrupts mitochondrial function and leads to fungal cell death. nih.gov

These examples demonstrate that the targeted inhibition of enzymes is a key mechanism through which halogenated benzoic acid derivatives can exert their therapeutic effects.

Dehydrogenase Inhibition

Currently, there is limited publicly available research specifically investigating the dehydrogenase inhibition properties of this compound or its direct derivatives. This area remains a potential field for future investigation.

Protein Kinase Inhibition

The benzoic acid framework is a foundational element in the design of various kinase inhibitors. Research into benzoic acid-substituted benzoxazoles has demonstrated moderate to good anti-breast cancer activity against the MCF-7 cell line, an activity often linked to the inhibition of protein kinases. researchgate.net Furthermore, para-substituted benzoic acid derivatives incorporating a rhodanine (B49660) scaffold have been identified as competitive inhibitors of Slingshot phosphatases, which are dual-specific phosphatases that play a crucial role in cytoskeleton dynamics by dephosphorylating cofilin and Lim kinases (LIMK). nih.gov One such derivative, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, exhibited an inhibition constant (Ki) of approximately 4 μM and demonstrated selectivity over other phosphatases. nih.gov These findings underscore the utility of the substituted benzoic acid moiety as a key structural component for developing inhibitors that modulate phosphorylation pathways, suggesting that derivatives of this compound could be promising candidates for investigation in this area.

α-Glucosidase Inhibition

Substituted benzoic acid derivatives have been a significant focus of research for the development of α-glucosidase inhibitors, which are important in managing blood glucose levels. nih.gov Studies on novel 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share the 2-chloro substitution pattern with the subject compound, have shown potent inhibitory activity against α-glucosidase. nih.gov The inclusion of both electron-donating (like a methyl group) and electron-withdrawing groups (like nitro and chloro groups) on the phenyl ring was found to be highly favorable for inhibitory activity. nih.gov For instance, a derivative bearing a 2-CH3-5-NO2 substituted phenyl ring was identified as the most active compound in its series. nih.gov

Another study on 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-arylacetamides also identified several potent α-glucosidase inhibitors, with IC50 values significantly lower than the standard drug, acarbose. nih.gov The introduction of electron-withdrawing groups in the benzoyl and N-phenyl moieties enhanced the bioactivity. nih.gov These studies highlight the importance of the substitution pattern on the benzoic acid ring for achieving potent α-glucosidase inhibition.